Lit 001; lit001
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Overview
Description
LIT-001 is a small-molecule oxytocin receptor agonist and vasopressin receptor mixed agonist and antagonist. It was first described in the literature in 2018. This compound has shown potential as a therapeutic agent in the treatment of social disorders like autism due to its ability to reduce social deficits in animal models .
Chemical Reactions Analysis
LIT-001 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.
Substitution: Common reagents and conditions used in these reactions include various organic solvents and catalysts.
Major Products: The primary products formed from these reactions are derivatives of the original compound, which may have different pharmacokinetic properties.
Scientific Research Applications
LIT-001 has several scientific research applications:
Chemistry: Used as a tool compound to study oxytocin receptor agonism.
Biology: Investigated for its effects on social interaction and behavior in animal models.
Medicine: Potential therapeutic agent for treating social disorders like autism and inflammatory pain-induced hyperalgesia.
Industry: Could be developed into a drug for clinical use, given its favorable pharmacokinetic properties
Mechanism of Action
LIT-001 acts as an agonist for the oxytocin receptor and a mixed agonist/antagonist for vasopressin receptors. It has greater selectivity for the oxytocin receptor over the vasopressin V1A receptor and shows antagonism of the V1A receptor only at high concentrations. Additionally, it acts as an agonist of the vasopressin V2 receptor, influencing fluid homeostasis .
Comparison with Similar Compounds
LIT-001 is similar in structure to TC OT 39 and WAY-267464. Compared to these compounds, LIT-001 has greater selectivity for the oxytocin receptor and improved pharmacokinetic properties. It shows blood-brain barrier permeability and has a relatively long elimination half-life in rodents, making it a more advantageous drug profile relative to peptide oxytocin receptor agonists like oxytocin .
Similar Compounds
- TC OT 39
- WAY-267464
LIT-001 stands out due to its improved pharmacokinetic properties and greater selectivity for the oxytocin receptor, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C28H33N7O2S |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C28H33N7O2S/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37) |
InChI Key |
AOPORIRPXVMWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C |
Origin of Product |
United States |
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